

Application Note: Mass Spectrometry Analysis of 3-Ethyl-3,4-dimethyloctane

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Compound of Interest

Compound Name: 3-Ethyl-3,4-dimethyloctane

Cat. No.: B14546759

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Introduction

3-Ethyl-3,4-dimethyloctane is a saturated branched alkane with the molecular formula $C_{12}H_{26}$ and a molecular weight of 170.33 g/mol [1]. As a volatile organic compound, its analysis is pertinent in fields such as petrochemical analysis, environmental monitoring, and as a potential biomarker in biological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical method of choice for the identification and quantification of such compounds. This application note provides a detailed protocol for the analysis of **3-Ethyl-3,4-dimethyloctane** by GC-MS and an overview of its expected fragmentation pattern under electron ionization (EI).

Principle of Analysis

The sample containing **3-Ethyl-3,4-dimethyloctane** is introduced into a gas chromatograph, where it is vaporized and separated from other components in a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized by electron impact. The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z), and a mass spectrum is generated. The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For branched alkanes, fragmentation preferentially occurs at the branching points, leading to the formation of stable carbocations[2]. The loss of the largest alkyl fragment at a branch site is often favored[2].

Predicted Mass Spectrum Data

Due to the highly branched nature of **3-Ethyl-3,4-dimethyloctane**, the molecular ion peak (m/z 170) is expected to be of low abundance or potentially absent[2]. The fragmentation will be dominated by cleavage at the C3 and C4 positions, which are tertiary and quaternary carbons, respectively. The major fragments are predicted based on the stability of the resulting carbocations.

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Interpretation	Predicted Relative Intensity (%)
141	$[C_{10}H_{21}]^+$	Loss of an ethyl radical ($\bullet C_2H_5$) from the C3 position.	25
127	$[C_9H_{19}]^+$	Loss of a propyl radical ($\bullet C_3H_7$) via cleavage at the C4-C5 bond.	40
99	$[C_7H_{15}]^+$	Loss of a butyl radical ($\bullet C_4H_9$) from the main chain.	60
85	$[C_6H_{13}]^+$	Cleavage at the C3-C4 bond with loss of a C_6H_{13} radical.	85
71	$[C_5H_{11}]^+$	Cleavage at the C4 position.	95
57	$[C_4H_9]^+$	Butyl cation, a common fragment for alkanes.	100
43	$[C_3H_7]^+$	Propyl cation.	70
29	$[C_2H_5]^+$	Ethyl cation.	50

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the analysis of **3-Ethyl-3,4-dimethyloctane** using a standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

1. Instrumentation and Materials

- Gas Chromatograph (GC) with a split/splitless injector
- Mass Spectrometer (MS) with an electron ionization (EI) source
- Capillary Column: Non-polar, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 μ m film thickness)
- Carrier Gas: Helium (99.999% purity)
- Sample: **3-Ethyl-3,4-dimethyloctane** standard
- Solvent: Hexane or Dichloromethane (GC grade)
- Autosampler vials and inserts

2. Sample Preparation

- Prepare a stock solution of **3-Ethyl-3,4-dimethyloctane** in hexane at a concentration of 1 mg/mL.
- Prepare a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 μ g/mL).
- Transfer 1 mL of each standard solution into autosampler vials.

3. GC-MS Parameters

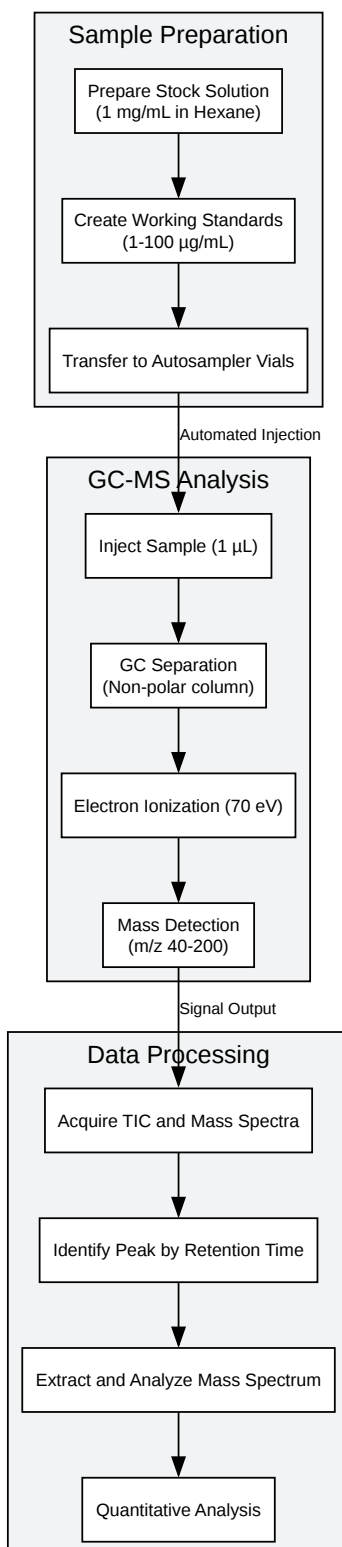
Parameter	Setting
GC System	
Injection Volume	1 μ L
Injector Temperature	250 $^{\circ}$ C
Injection Mode	Split (Split ratio 20:1)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Program	Initial temperature 50 $^{\circ}$ C, hold for 2 min, ramp to 280 $^{\circ}$ C at 10 $^{\circ}$ C/min, hold for 5 min
MS System	
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV
Source Temperature	230 $^{\circ}$ C
Quadrupole Temperature	150 $^{\circ}$ C
Mass Range	m/z 40-200
Scan Speed	1000 amu/s
Solvent Delay	3 min

4. Data Analysis

- Acquire the total ion chromatogram (TIC) and mass spectrum for each standard.
- Identify the peak corresponding to **3-Ethyl-3,4-dimethyloctane** based on its retention time.
- Extract the mass spectrum for the identified peak and compare it to the predicted fragmentation pattern or a reference library if available.
- For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the standards.

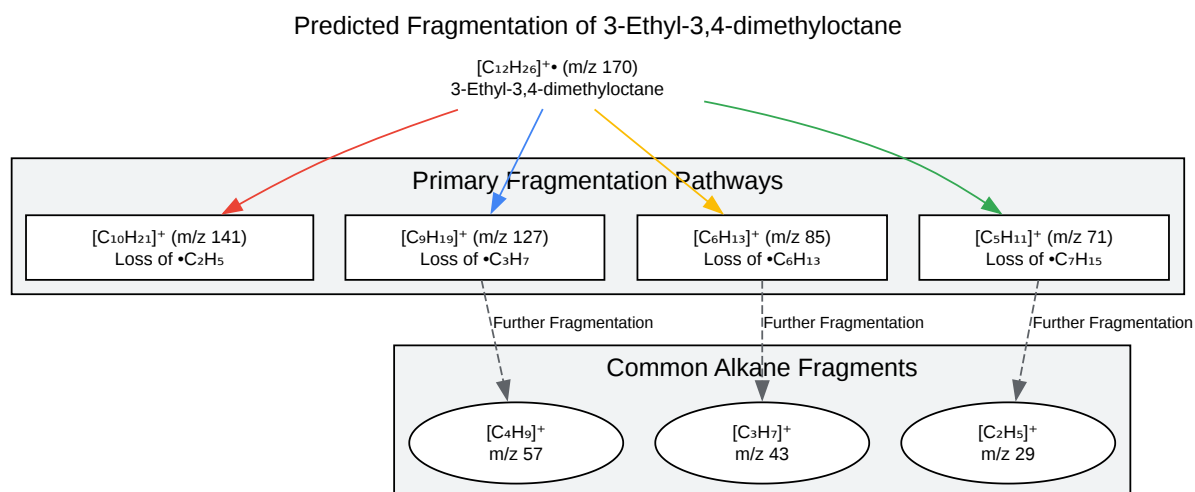
Visualizations

Experimental Workflow for GC-MS Analysis



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Caption: Workflow for the GC-MS analysis of **3-Ethyl-3,4-dimethyloctane**.



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Caption: Logical fragmentation of **3-Ethyl-3,4-dimethyloctane** in EI-MS.

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References

- 1. 3-Ethyl-3,4-dimethyloctane | C₁₂H₂₆ | CID 20329909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GCMS Section 6.9.2 [people.whitman.edu]
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